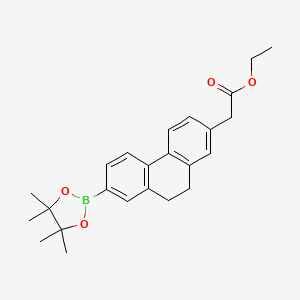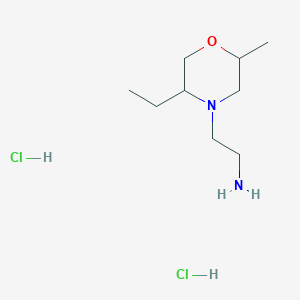![molecular formula C34H38ClNO7 B12336340 diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DY 885* is a compound known for its broad-spectrum antibacterial activity. It is a yellow crystalline solid with the chemical formula C34H32NO3.ClO4 and a molecular weight of 602.08 . DY 885* is primarily used in the treatment of infections caused by Gram-positive bacteria, making it valuable in medical applications .
准备方法
DY 885* is typically produced through microbial fermentation. It is a secondary metabolite produced by certain species of bacteria belonging to the genus Fusarium . The production process involves cultivating the bacteria under specific conditions to induce the synthesis of DY 885*. The compound is then extracted and purified using various chromatographic techniques .
化学反应分析
DY 885* undergoes several types of chemical reactions, including:
Oxidation: DY 885* can be oxidized to form various oxidation products. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of DY 885* typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: DY 885* can undergo substitution reactions where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
DY 885* has a wide range of scientific research applications, including:
Chemistry: In chemistry, DY 885* is used as a model compound to study reaction mechanisms and pathways.
Biology: In biological research, DY 885* is used to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: DY 885* is used in the development of antibacterial therapies, particularly for infections caused by Gram-positive bacteria.
Industry: In industrial applications, DY 885* is used in the production of antibacterial coatings and materials.
作用机制
The mechanism of action of DY 885* involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, DY 885* disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The molecular targets of DY 885* include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
相似化合物的比较
DY 885* can be compared with other antibacterial compounds such as penicillin, vancomycin, and tetracycline. While all these compounds exhibit antibacterial activity, DY 885* is unique in its broad-spectrum activity against Gram-positive bacteria and its specific mechanism of action targeting cell wall synthesis . Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a narrower spectrum of activity.
Vancomycin: Also targets cell wall synthesis but is primarily used for treating resistant bacterial strains.
Tetracycline: Inhibits protein synthesis and has a broader spectrum of activity, including Gram-negative bacteria .
DY 885* stands out due to its unique chemical structure and specific mechanism of action, making it a valuable compound in both research and clinical settings .
属性
分子式 |
C34H38ClNO7 |
|---|---|
分子量 |
608.1 g/mol |
IUPAC 名称 |
diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate |
InChI |
InChI=1S/C34H38NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-14,17-19,31H,3-4,7-12,15-16,20-21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; |
InChI 键 |
MVZIFYYLKQRWNA-NDUABGMUSA-M |
手性 SMILES |
CC[N+](=C1CCC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2C1)CC.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC[N+](=C1CCC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2C1)CC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
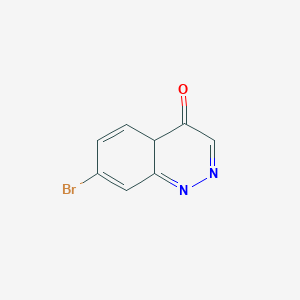
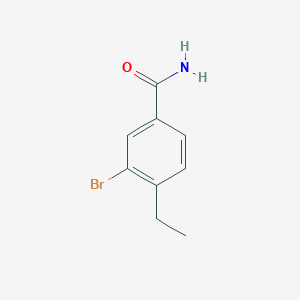
![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
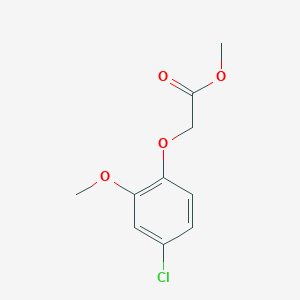
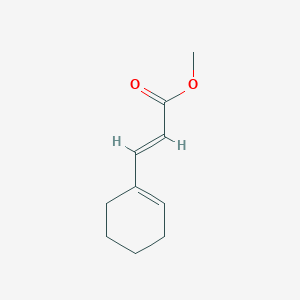
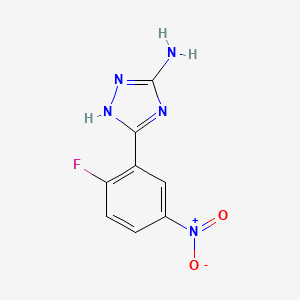
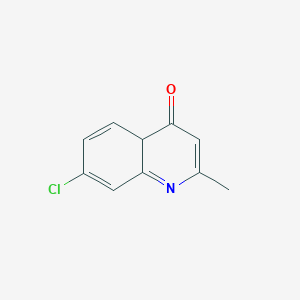
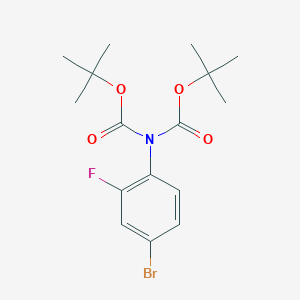
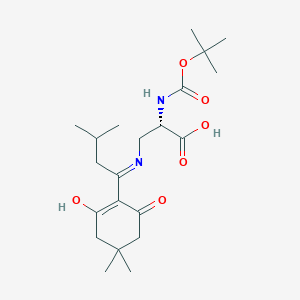
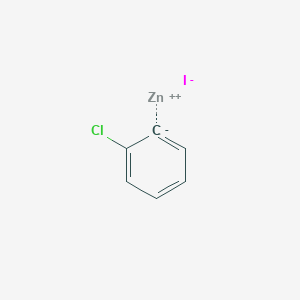
![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
